

a comparative study of trans-2-octen-1-ol with other C8 alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to trans-2-octen-1-ol and Other C8 Alcohols for Scientific Applications

This guide provides a comparative analysis of **trans-2-octen-1-ol** against other C8 alcohols, including **1-octanol**, **2-octanol**, and its geometric isomer, cis-2-octen-1-ol. It is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their physicochemical properties, biological activities, and relevant experimental protocols.

Physicochemical Properties of C8 Alcohols

The C8 alcohols, while similar in carbon chain length, exhibit distinct physicochemical properties based on the position and nature of their functional groups (hydroxyl group and carbon-carbon double bonds). These differences influence their solubility, volatility, and interactions with biological systems.

The following table summarizes the key physicochemical properties of **trans-2-octen-1-ol** and its comparators.

Property	trans-2-octen- 1-ol	cis-2-Octen-1- ol	1-Octanol	2-Octanol
Molecular Formula	C ₈ H ₁₆ O[<u>1</u>]	CaH16O[2][3]	C ₈ H ₁₈ O[4][5]	C ₈ H ₁₈ O[6][7]
Molecular Weight	128.21 g/mol [1]	128.21 g/mol [2]	130.23 g/mol [4] [8]	130.23 g/mol [6] [9]
Appearance	Colorless liquid[1][10]	Colorless liquid[2]	Colorless liquid[4][8]	Colorless liquid[6][11]
Boiling Point	85-87 °C (10 mmHg)[12]	76-78 °C (11 mmHg)	195-196 °C[8] [13]	174-181 °C[6] [11]
Melting Point	Not specified	Not specified	-16 °C[8][13]	-38 °C[6][11]
Density	0.843 g/mL (25 °C)[12]	Not specified	0.827 g/mL (25 °C)[13]	0.8207 g/mL (20 °C)[11]
Water Solubility	Insoluble[1]	Not specified	540 mg/L (25 °C) [4]	1.12-1.2 g/L (25 °C)[6][7]
Flash Point	92.2 °C[12]	Not specified	81 °C[8]	76 °C[7]
Refractive Index	n20/D 1.4460[12]	Not specified	n20/D 1.429[13]	Not specified
Odor	Green, fatty[10] [14]	Sweet, floral[2]	Penetrating, aromatic[4]	Characteristic[7] [11]

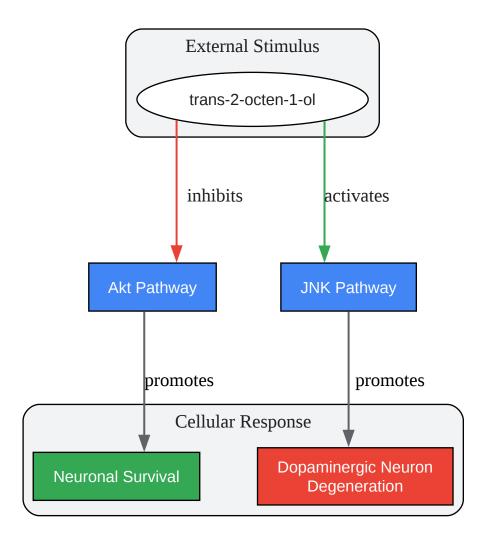
Biological Activities

C8 alcohols exhibit a range of biological activities, primarily attributed to their interaction with cellular membranes and specific signaling pathways. Their amphipathic nature allows them to disrupt microbial membranes, leading to antimicrobial and antifungal effects.

Antimicrobial and Antifungal Activity

Alcohols are known for their broad-spectrum antimicrobial properties, which are generally achieved through the denaturation of proteins and disruption of cell membranes.[15] The effectiveness of long-chain alcohols is related to the balance between their hydrophilic

(hydroxyl group) and hydrophobic (alkyl chain) portions, which facilitates interaction with and permeation of microbial cell membranes.[16] While specific minimum inhibitory concentration (MIC) data for **trans-2-octen-1-ol** is not readily available in the provided context, related C8 compounds like 1-octen-3-ol have demonstrated strong activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 1.0 to 2.0 mg/mL.[17][18] This suggests that C8 alcohols as a class are effective antimicrobial agents.


- Mechanism of Action: The primary mechanism involves increasing membrane permeability, leading to the leakage of essential intracellular components and ultimately cell lysis.[10][15]
 [17]
- Spectrum of Activity: Generally, these alcohols are effective against a wide range of bacteria
 and fungi.[15][16] For instance, 1-octen-3-ol shows potent inhibitory effects against food
 spoilage organisms like Penicillium expansum.[19]

Modulation of Signaling Pathways

Recent research has highlighted the ability of **trans-2-octen-1-ol** to modulate specific intracellular signaling cascades, indicating more targeted biological effects beyond general membrane disruption.

- Akt and JNK Pathway Interference: Studies have shown that trans-2-octen-1-ol can interfere with the Akt and JNK signaling pathways.[10] These pathways are critical for regulating cell survival, stress response, and apoptosis.
- Neurotoxic Effects: In insect models such as Drosophila melanogaster, exposure to trans-2octen-1-ol leads to the degeneration of dopaminergic neurons.[10] This neurotoxic effect is
 mediated through the disruption of the JNK and Akt pathways, which are essential for
 neuronal survival.[10] This specific activity highlights its potential as a targeted neurotoxin for
 applications in pest management.

Click to download full resolution via product page

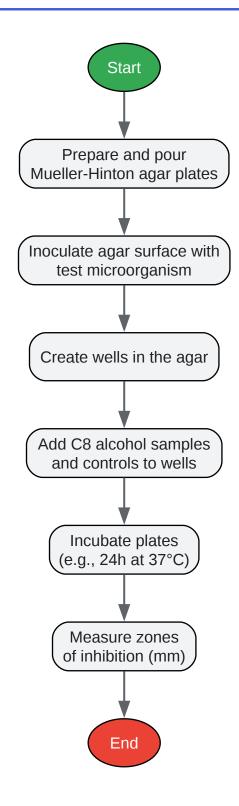
Modulation of Akt and JNK pathways by trans-2-octen-1-ol.[10]

Experimental Protocols

To evaluate and compare the biological activities of C8 alcohols, standardized experimental protocols are essential. The following sections detail methodologies for assessing antimicrobial efficacy.

Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to determine the antimicrobial effectiveness of a compound.[20]



Objective: To qualitatively assess the ability of C8 alcohols to inhibit the growth of specific microorganisms.

Methodology:

- Media Preparation: Prepare Mueller-Hinton (MH) agar and pour it into sterile Petri dishes.
 Allow the agar to solidify under sterile conditions.[20]
- Inoculation: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is uniformly spread over the surface of the MH agar plates using a sterile swab.
- Well Creation: Sterile wells (typically 6-8 mm in diameter) are punched into the agar using a sterile cork borer.
- Sample Application: A fixed volume (e.g., 50-100 μL) of the C8 alcohol solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) should be included.[20]
- Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
- Analysis: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger diameter indicates greater antimicrobial activity.[20]

Click to download full resolution via product page

Workflow for the Agar Well Diffusion Assay.[20]

Broth Dilution Method for Minimum Inhibitory Concentration (MIC)

The broth dilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21]

Objective: To quantify the antimicrobial potency of C8 alcohols by determining their MIC values.

Methodology:

- Preparation of Dilutions: A serial two-fold dilution of each C8 alcohol is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a series of test tubes or a 96-well microtiter plate.[21]
- Inoculation: Each tube or well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
- Controls: A positive control (broth with inoculum, no alcohol) and a negative control (broth only) are included.
- Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Analysis: The MIC is determined as the lowest concentration of the C8 alcohol at which there
 is no visible turbidity (growth) in the tube or well.[21] This can be confirmed by plating
 samples from clear tubes onto agar to determine the Minimum Bactericidal Concentration
 (MBC).

Conclusion

The comparison of **trans-2-octen-1-ol** with other C8 alcohols like 1-octanol, 2-octanol, and cis-2-octen-1-ol reveals important distinctions in their physicochemical properties and biological activities. While all possess general antimicrobial characteristics due to their C8 structure, **trans-2-octen-1-ol** is uniquely characterized by its ability to modulate specific cellular signaling pathways, such as the Akt and JNK cascades. This targeted activity suggests a potential for more specialized applications, for example, in the development of novel pesticides. In contrast, saturated C8 alcohols like 1-octanol and 2-octanol are well-characterized solvents and intermediates with established industrial uses.[6][11] The provided experimental protocols offer a standardized framework for further quantitative comparison of their antimicrobial and

antifungal potencies, which is crucial for their evaluation in pharmaceutical and drug development contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 2-Octen-1-ol, (2E)- | C8H16O | CID 5318599 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Octen-1-ol, (2Z)- | C8H16O | CID 5364959 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cis-2-Octen-1-ol [webbook.nist.gov]
- 4. 1-Octanol | C8H18O | CID 957 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound 1-Octanol (FDB012583) FooDB [foodb.ca]
- 6. nbinno.com [nbinno.com]
- 7. 2-Octanol | C8H18O | CID 20083 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Octanol: Physical properties | Michael Pilgaard's Web Chemistry [pilgaard.info]
- 9. 2-Octanol (CAS 123-96-6) Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Buy trans-2-Octen-1-Ol | 18409-17-1 [smolecule.com]
- 11. 2-Octanol Wikipedia [en.wikipedia.org]
- 12. trans-2-Octen-1-ol 97 18409-17-1 [sigmaaldrich.com]
- 13. 1-Octanol | 111-87-5 [chemicalbook.com]
- 14. ulprospector.com [ulprospector.com]
- 15. cleanroom.contecinc.com [cleanroom.contecinc.com]
- 16. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 17. jstage.jst.go.jp [jstage.jst.go.jp]
- 18. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antifungal activity of 10-oxo-trans-8-decenoic acid and 1-octen-3-ol against Penicillium expansum in potato dextrose agar medium PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A comparative in-vitro study on antimicrobial efficacy of on-market alcohol-based hand washing sanitizers towards combating microbes and its application in combating Covid-19 global outbreak PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [a comparative study of trans-2-octen-1-ol with other C8 alcohols]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b096542#a-comparative-study-of-trans-2-octen-1-ol-with-other-c8-alcohols]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com